REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[Cl:9][C:10]1[N:11]=[C:12]([N:15]2[CH2:21][CH2:20][CH2:19][NH:18][C:17](=[O:22])[CH2:16]2)[S:13][CH:14]=1>C(Cl)(Cl)Cl.C(OCC)(=O)C>[Br:8][C:14]1[S:13][C:12]([N:15]2[CH2:21][CH2:20][CH2:19][NH:18][C:17](=[O:22])[CH2:16]2)=[N:11][C:10]=1[Cl:9]
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(SC1)N1CC(NCCC1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 23° C. for 8 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed successively with aq. sodium thiosulfate (sat.), aq. NaHCO3 (sat.) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(S1)N1CC(NCCC1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.241 mmol | |
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |